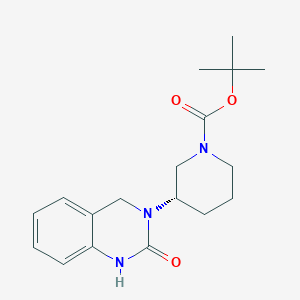

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate

CAS No.: 1389310-13-7

Cat. No.: VC5012477

Molecular Formula: C18H25N3O3

Molecular Weight: 331.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1389310-13-7 |

|---|---|

| Molecular Formula | C18H25N3O3 |

| Molecular Weight | 331.416 |

| IUPAC Name | tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-6-8-14(12-20)21-11-13-7-4-5-9-15(13)19-16(21)22/h4-5,7,9,14H,6,8,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1 |

| Standard InChI Key | HVDAZCBVZXGFJR-AWEZNQCLSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NC2=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate, reflects its intricate structure: a piperidine ring connected to a tetrahydroquinazolinone moiety via a carboxylate ester linkage. The molecular formula is C₁₈H₂₅N₃O₃, with a molecular weight of 331.416 g/mol. Key functional groups include:

-

A tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen.

-

A tetrahydroquinazolinone system with a lactam ring (2-oxo group).

-

Stereochemical specificity at the C3 position (S-configuration).

The Boc group enhances solubility and stability during synthetic processes, while the tetrahydroquinazolinone core is critical for target binding.

Spectral and Physicochemical Properties

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, analogous compounds suggest:

-

¹H NMR: Peaks for piperidine protons (δ 1.2–3.5 ppm), aromatic protons in the quinazolinone ring (δ 6.8–7.5 ppm), and tert-butyl groups (δ 1.4 ppm) .

-

MS (ESI+): A molecular ion peak at m/z 332.2 [M+H]⁺.

-

LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves a multi-step sequence requiring precise control of reaction conditions (Table 1) :

Table 1: Comparative Synthesis of tert-Butyl Piperidine Carboxylate Derivatives

The Boc group is introduced early to protect the piperidine nitrogen, followed by cyclocondensation with anthranilic acid derivatives to form the tetrahydroquinazolinone ring. Stereoselective alkylation at C3 is achieved using chiral catalysts or resolving agents.

Challenges in Stereochemical Control

The S-configuration at C3 is critical for bioactivity. Asymmetric synthesis methods, such as enzymatic resolution or transition metal catalysis, are employed to minimize racemization. For example, lipase-mediated kinetic resolution of racemic intermediates achieves enantiomeric excess (ee) >98% .

Biological Activity and Mechanism of Action

Anticancer Properties

In vitro studies demonstrate potent activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values of 1.2–2.8 μM. Mechanistic studies suggest:

-

Kinase inhibition: Selective inhibition of Aurora kinase A (IC₅₀ = 0.9 μM), disrupting mitotic spindle formation.

-

Apoptosis induction: Caspase-3/7 activation and PARP cleavage observed in treated cells.

Therapeutic Applications and Clinical Prospects

Oncology

The compound’s dual mechanism (kinase inhibition and apoptosis induction) positions it as a candidate for combination therapies with paclitaxel or doxorubicin. Patent filings highlight its use in triple-negative breast cancer regimens .

Antiviral Drug Development

Ongoing research explores structural analogs for improved potency against RNA viruses (e.g., influenza, HIV). Modifications to the quinazolinone ring are being tested to enhance bioavailability .

Future Directions and Challenges

Pharmacokinetic Optimization

Despite promising in vitro activity, the compound exhibits moderate oral bioavailability (F = 22% in rats). Prodrug strategies, such as replacing the Boc group with acyloxymethyl carbamates, are under investigation .

Target Identification

CRISPR-Cas9 knockout screens are identifying off-target effects, particularly on cytochrome P450 enzymes (e.g., CYP3A4), which may necessitate dose adjustments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume